N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide
Description
N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide is a phthalazine-derived acetamide compound characterized by a phenyl-substituted phthalazine core linked to a phenoxyacetamide moiety via an amino group. Its structure integrates a phthalazine ring (a nitrogen-containing heterocycle) with a phenyl group at position 4, a phenoxy linker, and an N-methyl acetamide side chain.
Properties
IUPAC Name |
N-methyl-2-[4-[(4-phenylphthalazin-1-yl)amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-24-21(28)15-29-18-13-11-17(12-14-18)25-23-20-10-6-5-9-19(20)22(26-27-23)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVLAXOPSIIXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenylphthalazin-1-amine with 4-(2-bromoethoxy)benzene under basic conditions to form the intermediate compound. This intermediate is then reacted with N-methylacetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or phthalazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide with key analogs, focusing on structural features, molecular properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Insights from Comparisons
Core Heterocycle Variations: The phthalazine core in the target compound distinguishes it from sulfonamide (e.g., ) or piperazine-based analogs (e.g., ). Phthalazines are known for intercalation with biological targets, such as DNA or enzymes, due to their planar aromatic structure . Substitution at position 4 of phthalazine (phenyl vs. sulfonamide in ) alters electronic properties and binding affinity. For example, tert-butylsulfamoyl groups enhance solubility and target specificity .
Linker and Side Chain Modifications: The phenoxy linker in the target compound is shared with anti-inflammatory phenoxy acetamides (e.g., ), but the phthalazine moiety may confer distinct pharmacokinetic profiles. N-methyl acetamide vs. bulkier substituents (e.g., bromocyclohexyl in ) affects metabolic stability.
Pharmacological Implications :
- Sulfonamide-containing analogs (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to sulfonamide's hydrogen-bonding capacity.
- Chlorine or fluorine substituents (e.g., ) enhance lipophilicity and membrane penetration, making these analogs candidates for antimicrobial or CNS-targeted drugs.
Pharmacokinetic and Structure-Activity Relationship (SAR) Considerations
- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~410–450 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability. However, bulky phthalazine substituents may reduce aqueous solubility, necessitating formulation optimization .
- SAR Highlights: Phenoxy Position: Para-substitution on the phenoxy group (as in the target) maximizes steric compatibility with hydrophobic enzyme pockets . N-Substituents: Methyl groups (vs. ethyl or phenyl in ) minimize metabolic deacetylation, prolonging half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
